molecular formula C13H17NO4 B3980394 propyl 4-[(methoxyacetyl)amino]benzoate

propyl 4-[(methoxyacetyl)amino]benzoate

Cat. No.: B3980394
M. Wt: 251.28 g/mol
InChI Key: CBFFTYNXUFYNTH-UHFFFAOYSA-N
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Description

Propyl 4-[(methoxyacetyl)amino]benzoate is an organic compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It features a carbamate scaffold, a moiety recognized in scientific literature for its diverse interactions with enzymes and biological structures . Compounds containing this carbamate functionality are subjects of ongoing research, particularly in medicinal chemistry. For instance, structurally similar N-benzoyl carbamate derivatives have been identified and investigated as potential antimycobacterial agents . The molecular framework of this compound suggests it may serve as a valuable intermediate or building block in the synthesis of more complex molecules for pharmacological screening and biochemical studies. As with many research compounds featuring the carbamate group, its properties may be relevant for exploring mechanisms such as the uncoupling of phosphorylation from electron transport in biological systems . This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

propyl 4-[(2-methoxyacetyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-3-8-18-13(16)10-4-6-11(7-5-10)14-12(15)9-17-2/h4-7H,3,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFFTYNXUFYNTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(methoxyacetyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the resulting propyl 4-aminobenzoate with methoxyacetyl chloride. The reaction conditions generally include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(methoxyacetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxyacetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Propyl 4-[(methoxyacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of propyl 4-[(methoxyacetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-[(2-methylbenzoyl)amino]benzoate
  • Propyl 4-[(4-fluorobenzoyl)amino]benzoate
  • Propyl 4-[(4-methylbenzoyl)amino]benzoate
  • Propyl 4-[(4-methoxybenzoyl)amino]benzoate

Uniqueness

Propyl 4-[(methoxyacetyl)amino]benzoate is unique due to the presence of the methoxyacetyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may have different substituents on the benzene ring. The methoxyacetyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific research applications.

Q & A

Q. What are the established synthetic routes for propyl 4-[(methoxyacetyl)amino]benzoate, and how are reaction conditions optimized?

The synthesis typically involves a multi-step process:

  • Esterification : Formation of the benzoate ester via condensation of 4-aminobenzoic acid with propanol under acidic catalysis (e.g., H₂SO₄) .
  • Methoxyacetylation : Subsequent reaction of the amino group with methoxyacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the methoxyacetyl moiety.
  • Purification : Chromatography (e.g., silica gel) or recrystallization is used to achieve >95% purity. Key parameters include temperature control (0–5°C during acylation to prevent side reactions) and solvent selection (dichloromethane or THF for solubility optimization) .

Q. How is the structural integrity of this compound validated in academic research?

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Peaks at δ 8.0–8.2 ppm (aromatic protons), δ 4.1–4.3 ppm (propyl ester -OCH₂), and δ 3.3–3.5 ppm (methoxy group) confirm functional groups .
    • FT-IR : Absorbance at ~1740 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (methoxy C-O) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ at m/z 296.1264 (calculated for C₁₃H₁₇NO₄) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in herbicidal efficacy (e.g., variable IC₅₀ values across studies) may arise from:

  • Environmental Factors : Soil pH and organic matter content alter bioavailability. Controlled hydroponic assays (e.g., ZJ0273 studies on barley) standardize conditions .
  • Metabolite Interference : LC-MS/MS quantifies active metabolites (e.g., hydrolyzed benzoic acid derivatives) to distinguish parent compound effects from degradation products .
  • Target-Specific Assays : Enzymatic inhibition studies (e.g., acetolactate synthase activity) isolate mechanistic contributions .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

  • Docking Simulations : Molecular docking (e.g., AutoDock Vina) predicts interactions with herbicide targets like ALS (acetolactate synthase). The methoxyacetyl group shows hydrogen bonding with Thr₁₄₃ and π-π stacking in the active site .
  • QSAR Analysis : Quantitative structure-activity relationship models correlate substituent effects (e.g., alkyl chain length) with herbicidal potency. Propyl esters balance lipophilicity (logP ~2.8) and membrane permeability .

Q. What methodologies are recommended for studying the environmental fate of this compound?

  • Soil Half-Life Studies : Radiolabeled (¹⁴C) compound tracking under aerobic/anaerobic conditions. Degradation pathways (e.g., ester hydrolysis) are quantified via HPLC-UV .
  • Ecotoxicity Profiling : Algal (e.g., Chlorella vulgaris) and daphnia assays assess non-target effects. EC₅₀ values >100 mg/L suggest low acute toxicity .

Methodological Considerations

Q. How should researchers optimize extraction protocols for this compound from biological matrices?

  • Solid-Phase Extraction (SPE) : Use C18 cartridges with methanol:water (70:30, v/v) elution. Recovery rates >85% are achieved at pH 6.5–7.0 .
  • LC-MS/MS Parameters :
    • Column: C18 (2.6 μm, 100 Å)
    • Mobile Phase: 0.1% formic acid in acetonitrile/water gradient
    • LOQ: 0.1 ng/mL in plant tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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propyl 4-[(methoxyacetyl)amino]benzoate
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propyl 4-[(methoxyacetyl)amino]benzoate

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